Cas no 91820-05-2 (3-BROMO-7-METHOXY-1,2-DIHYDRONAPHTHALENE)
3-BROMO-7-METHOXY-1,2-DIHYDRONAPHTHALENE Chemical and Physical Properties
Names and Identifiers
-
- 3-BROMO-7-METHOXY-1,2-DIHYDRONAPHTHALENE
- F52285
- DTXSID60469270
- 91820-05-2
- DTXCID20420089
- Naphthalene, 3-bromo-1,2-dihydro-7-methoxy-
- VGHSLKHBSPPCSB-UHFFFAOYSA-N
- SCHEMBL6420892
-
- Inchi: 1S/C11H11BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5-7H,2,4H2,1H3
- InChI Key: VGHSLKHBSPPCSB-UHFFFAOYSA-N
- SMILES: BrC1=CC2C=CC(=CC=2CC1)OC
Computed Properties
- Exact Mass: 237.99933g/mol
- Monoisotopic Mass: 237.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2Ų
3-BROMO-7-METHOXY-1,2-DIHYDRONAPHTHALENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667848-1g |
3-Bromo-7-methoxy-1,2-dihydronaphthalene |
91820-05-2 | 98% | 1g |
¥3906.00 | 2024-04-25 |
3-BROMO-7-METHOXY-1,2-DIHYDRONAPHTHALENE Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-BROMO-7-METHOXY-1,2-DIHYDRONAPHTHALENE
Research Brief on 3-Bromo-7-methoxy-1,2-dihydronaphthalene (CAS: 91820-05-2) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Bromo-7-methoxy-1,2-dihydronaphthalene (CAS: 91820-05-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its naphthalene core functionalized with bromine and methoxy groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for drug discovery and development, particularly in the design of small-molecule inhibitors and probes for biological targets.
Recent studies have highlighted the role of 3-Bromo-7-methoxy-1,2-dihydronaphthalene in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound as a precursor in the development of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The bromine substituent at the 3-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores. Meanwhile, the methoxy group at the 7-position contributes to the compound's solubility and bioavailability, enhancing its utility in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists explored the use of 3-Bromo-7-methoxy-1,2-dihydronaphthalene in the synthesis of selective estrogen receptor modulators (SERMs). The study demonstrated that derivatives of this compound exhibited high affinity for estrogen receptors, with potential applications in breast cancer therapy. The researchers employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl groups at the 3-position, yielding a library of compounds with varying biological activities. These findings underscore the compound's versatility as a scaffold for drug design.
Another area of interest is the application of 3-Bromo-7-methoxy-1,2-dihydronaphthalene in chemical biology, where it has been used to develop fluorescent probes for imaging cellular processes. A 2022 study in ACS Chemical Biology reported the synthesis of a fluorescent derivative of this compound, which was used to track the localization of specific proteins in live cells. The probe's photostability and low cytotoxicity make it a promising tool for studying dynamic biological systems. This research highlights the compound's potential beyond traditional drug discovery, extending into the realm of diagnostic and imaging technologies.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3-Bromo-7-methoxy-1,2-dihydronaphthalene. Recent advancements in catalytic methods, such as the use of nickel-based catalysts, have improved the efficiency of its production. Additionally, computational studies have provided insights into the compound's reactivity and stability, aiding in the optimization of synthetic routes. These developments are expected to facilitate broader adoption of this compound in both academic and industrial settings.
In conclusion, 3-Bromo-7-methoxy-1,2-dihydronaphthalene (CAS: 91820-05-2) represents a valuable tool in chemical biology and pharmaceutical research. Its structural versatility, combined with recent methodological advancements, positions it as a key intermediate for the development of novel therapeutics and probes. Future research will likely explore its applications in additional therapeutic areas, such as neurodegenerative diseases and infectious diseases, further expanding its impact on the field.
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